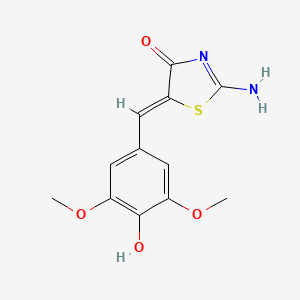![molecular formula C17H14BrFN2O2S2 B3613194 N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3613194.png)
N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are compounds that have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide involves the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it can activate the transcription of target genes. By inhibiting NF-κB, this compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to reduce the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide in lab experiments include its high potency and specificity for NF-κB inhibition. This compound has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential use of this compound as a therapeutic agent for neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic properties. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, and its mechanism of action involves the inhibition of NF-κB signaling pathway. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new therapies for a wide range of diseases.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2S2/c1-2-23-11-4-6-14-15(8-11)25-17(21-14)24-9-16(22)20-13-5-3-10(18)7-12(13)19/h3-8H,2,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAALPDEGQBWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613113.png)

![4-[4-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3613119.png)

![5-[4-(diethylamino)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613134.png)

![N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3613143.png)
![3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613155.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3613162.png)
![N,N'-4,4'-biphenyldiylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3613166.png)
![N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3613170.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3613184.png)
